molecular formula C21H26N2O4 B2617598 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide CAS No. 2034207-25-3

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide

Cat. No.: B2617598
CAS No.: 2034207-25-3
M. Wt: 370.449
InChI Key: ACFVSGSSPAGIMX-UHFFFAOYSA-N
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Description

N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is a high-purity synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This diamide derivative is structurally characterized by a 1-benzofuran moiety, a heterocyclic system commonly associated with a diverse range of biological activities, linked via a methoxyethyl chain to an ethanediamide (oxalamide) core. The oxalamide bridge is further substituted with a 2-(cyclohex-1-en-1-yl)ethyl group, a feature shared with other researched compounds like N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-propylethanediamide . The specific stereochemistry of the benzofuran-methoxyethyl segment, potentially in the (S)-configuration as seen in structurally related sulfonamide compounds , can be critical for its bioactivity and molecular recognition. The primary research applications for this compound are anticipated to stem from its hybrid structure, which combines two distinct pharmacophoric units. The benzofuran scaffold is a privileged structure in drug discovery known for interacting with various enzymatic targets and cellular receptors. Concurrently, the N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide portion may confer unique physicochemical properties and influence the molecule's binding affinity and selectivity. Researchers are exploring its potential as a key intermediate in organic synthesis or as a candidate for high-throughput screening against various biological targets. Its mechanism of action is dependent on the specific research context but is hypothesized to involve non-covalent interactions such as hydrogen bonding through the diamide group and hydrophobic interactions via the benzofuran and cyclohexenyl rings. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Proper storage and handling procedures should be followed as specified in the safety data sheet.

Properties

IUPAC Name

N'-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-26-19(18-13-16-9-5-6-10-17(16)27-18)14-23-21(25)20(24)22-12-11-15-7-3-2-4-8-15/h5-7,9-10,13,19H,2-4,8,11-12,14H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFVSGSSPAGIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NCCC1=CCCCC1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the benzofuran moiety, followed by the introduction of the methoxyethyl group. The cyclohexene ring is then incorporated through a series of reactions, including cyclization and amide bond formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions are carefully controlled to ensure selective transformations and high yields.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzofuran compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science.

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, while the cyclohexene ring can influence its binding affinity and selectivity.

Comparison with Similar Compounds

N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-Methoxyphenyl)acetamide (CAS 51072-34-5)

  • Structural Similarities : Shares the cyclohexenylethyl group and a methoxy-substituted aromatic system (4-methoxyphenyl vs. benzofuran).
  • Key Differences : Replaces the ethanediamide linker with an acetamide group and lacks the benzofuran moiety.
  • Applications : Commercially available from multiple suppliers (e.g., BOC Sciences), suggesting use in intermediates or pharmaceutical research .
  • Data: Molecular formula C₁₇H₂₁NO₂; purity unspecified but likely ≥95% based on supplier standards .

N-[(2-Methoxy-4-methylphenyl)methyl]-N'-[2-(Pyridinyl)ethyl]Ethanediamide

  • Structural Similarities : Contains an ethanediamide backbone and aromatic substituents (methoxyphenyl vs. benzofuran).
  • Key Differences : Substitutes benzofuran with a pyridinyl group and adds a methyl group to the methoxyphenyl ring.
  • Applications: Listed in FAO/WHO food additive specifications, implying regulatory approval for non-pharmaceutical uses .
  • Data: No explicit physicochemical data provided, but the pyridinyl group may enhance water solubility compared to benzofuran derivatives .

N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-{[3-(4-Fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}Ethanediamide

  • Structural Similarities : Retains the cyclohexenylethyl-ethanediamide framework.
  • Key Differences : Incorporates a sulfonyl-oxazinan group, introducing sulfonic acid functionality and a heterocyclic ring.
  • Applications : Likely designed for enhanced binding affinity in drug discovery (e.g., enzyme inhibition) due to sulfonyl and oxazinan motifs .
  • Data : Molecular weight and purity unspecified but structurally optimized for target interaction .

N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-(Methylamino)ac (Incomplete Data)

  • Structural Similarities: Cyclohexenylethyl group and a methylamino substituent.
  • Key Differences : Smaller molecular weight (189.65 g/mol) and truncated structure compared to the target compound.
  • Applications : Purity 95%, suggesting use in early-stage chemical synthesis or screening .

Comparative Analysis Table

Compound Name Key Structural Features Molecular Weight (g/mol) Potential Applications Evidence Source
Target Compound: N-[2-(1-Benzofuran-2-yl)-2-Methoxyethyl]-N'-[Cyclohexenylethyl]Ethanediamide Benzofuran, ethanediamide, cyclohexenylethyl Not provided Pharmaceutical research -
N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-Methoxyphenyl)acetamide 4-Methoxyphenyl, acetamide, cyclohexenylethyl ~283.36 Chemical intermediates
N-[(2-Methoxy-4-methylphenyl)methyl]-N'-[2-(Pyridinyl)ethyl]Ethanediamide Methoxyphenylmethyl, pyridinyl, ethanediamide Not provided Food additives
N'-[Cyclohexenylethyl]-N-{[3-(Sulfonyl-oxazinan)methyl]Ethanediamide Sulfonyl-oxazinan, ethanediamide, cyclohexenylethyl Not provided Drug discovery

Key Research Findings and Trends

  • Benzofuran vs. Methoxyphenyl : Benzofuran derivatives often exhibit enhanced bioactivity (e.g., antimicrobial, anticancer) compared to simpler methoxyphenyl analogs, though they may face challenges in synthetic complexity and bioavailability .
  • Regulatory Status : Compounds like N-[(2-Methoxy-4-methylphenyl)methyl]-N'-[2-(Pyridinyl)ethyl]Ethanediamide are approved for food applications, whereas benzofuran-containing analogs are more likely restricted to pharmaceutical research due to safety considerations .

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is a complex organic compound notable for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure

The compound features a benzofuran core combined with a cyclohexene moiety, which may contribute to its unique biological properties. The molecular formula is C20H26N2O2C_{20}H_{26}N_2O_2, and its structure can be represented as follows:

N 2 1 benzofuran 2 yl 2 methoxyethyl N 2 cyclohex 1 en 1 yl ethyl ethanediamide\text{N 2 1 benzofuran 2 yl 2 methoxyethyl N 2 cyclohex 1 en 1 yl ethyl ethanediamide}

The primary mechanism by which this compound exerts its biological effects involves interaction with specific receptors in the body. Preliminary studies indicate that it may target the 5HT1A receptor , which is implicated in various neurological processes including mood regulation and anxiety response. The binding affinity to this receptor has been measured at approximately 806 nM .

1. Antiproliferative Activity

Several studies have assessed the antiproliferative effects of compounds similar to this compound against human cancer cell lines. For instance, a series of benzofuran derivatives were tested for their ability to inhibit the growth of cancer cells, showing promising results in reversing multidrug resistance in vitro .

3. Neuropharmacological Effects

Given its interaction with serotonin receptors, this compound may also possess neuropharmacological properties. Compounds targeting the 5HT1A receptor are often explored for their effects on anxiety and depression, indicating that this compound could be investigated further for such therapeutic effects .

Case Studies and Research Findings

Study ReferenceObjectiveFindings
Parekh et al., 2011 Evaluate antiproliferative effectsCompounds showed significant growth inhibition in MDR cancer cells.
Boukharsa et al., 2014 Investigate antimicrobial activityBenzofuran derivatives exhibited broad-spectrum antimicrobial effects.
Current Research (Hypothetical)Assess neuropharmacological impactTargeting 5HT1A receptor may lead to anxiolytic effects in animal models.

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